molecular formula C9H10BNO6 B1586597 (3-Ethoxycarbonyl-5-nitrophenyl)boronic acid CAS No. 850568-37-5

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

Cat. No. B1586597
M. Wt: 238.99 g/mol
InChI Key: JTIBFRZYCUDXOK-UHFFFAOYSA-N
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Description

“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is a compound known for its applications in organic synthesis and medicinal chemistry . This compound is characterized by its boronic acid functional group, as well as the presence of an ethoxycarbonyl and a nitrophenyl group .


Synthesis Analysis

The synthesis of “(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” involves several steps. It can be used as a reactant to prepare biaryl derivatives via Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides via the formation of a C-C bond . It can also be used to prepare 3-Chloro-5-nitrobenzoic acid via a copper-catalyzed chlorination reaction .


Molecular Structure Analysis

The molecular formula of “(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is C9H10BNO6 . The molecular weight is 238.99 g/mol . The InChI is InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3 .


Chemical Reactions Analysis

“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is used in the Suzuki reaction . It is also used as a reactant for copper-catalyzed chlorination . In addition, it is used in the parallel solid-phase synthesis of azabicyclooctylidenemethylbenzamides as μ- and d-opioid agonists .


Physical And Chemical Properties Analysis

“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is a solid with a melting point of 158-163°C . The density is 1.39g/cm³ .

Scientific Research Applications

Diol Recognition and Carbohydrate Binding

Boronic acids, such as 3-methoxycarbonyl-5-nitrophenyl boronic acid, have demonstrated significant affinity for binding to diols and carbohydrates. This characteristic is crucial for applications in saccharide recognition, which is fundamental for developing sensors and diagnostics tools. The ability of these compounds to bind selectively to diols and carbohydrates at neutral pH underscores their potential in biochemical and medical research (Hormuzd R. Mulla, Nicholas J. Agard, A. Basu, 2004).

Photophysical Properties and Optical Modulation

The photophysical properties of boronic acid derivatives, including their solvatochromic behavior and quantum yield in various solvents, have been extensively studied. These properties are essential for developing optical sensors and materials for electronic applications. For instance, studies on 3-Methoxyphenyl boronic acid (3MPBA) have shed light on its potential for use in fluorescence-based sensors and devices (G. V. Muddapur et al., 2016).

Catalytic Applications and Environmental Remediation

Boronic acid compounds have found applications in catalysis, including the synthesis of complex organic molecules and environmental remediation. The boron-doped polymeric carbon nitride, for instance, showcases the potential of boron-containing compounds in facilitating oxidation reactions, a critical process in organic synthesis and potential environmental applications (Yong Wang et al., 2011).

Safety And Hazards

“(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-ethoxycarbonyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIBFRZYCUDXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378437
Record name [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxycarbonyl-5-nitrophenyl)boronic acid

CAS RN

850568-37-5
Record name [3-(Ethoxycarbonyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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